Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether
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Overview
Description
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether is a complex organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.411 g/mol . This compound belongs to the class of heterocyclic compounds, specifically pyrazolo[1,5-c][1,3]benzoxazines, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds . The reaction conditions often include heating the reagents in ethanol for a specific duration to form the desired heterocyclic system .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration, distillation, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a serotonin receptor antagonist, which means it binds to serotonin receptors and inhibits their activity . This interaction can lead to various biological effects, such as anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether
- 6-(9-bromo-2-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-5-yl)-2,3-dimethoxybenzoic acid
Uniqueness
Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether is unique due to its specific structural features, such as the presence of a propyl group and a methoxy group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
303060-71-1 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H22N2O2/c1-3-6-20-22-18(16-7-4-5-8-19(16)24-20)13-17(21-22)14-9-11-15(23-2)12-10-14/h4-5,7-12,18,20H,3,6,13H2,1-2H3 |
InChI Key |
XBCWJYKTCSNDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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